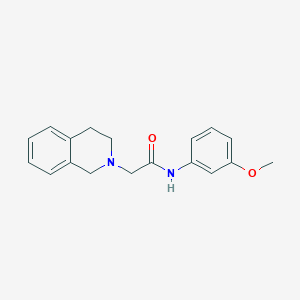
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide, also known as F13714, is a synthetic compound that has been of great interest in scientific research due to its potential biological activities.
作用机制
The exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide may act by inhibiting the NF-κB signaling pathway, which plays a key role in inflammation and cancer. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide may also induce apoptosis by activating caspases and disrupting mitochondrial function.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide can reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in inflammation. Moreover, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has been shown to have high stability and solubility in aqueous solutions. However, there are also some limitations to using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide in lab experiments. For example, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide. One potential direction is to investigate the potential of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide as a therapeutic agent for inflammatory diseases and cancer. Moreover, further studies are needed to elucidate the exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide and to identify potential targets for drug development. Additionally, studies on the pharmacokinetics and toxicity of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide are needed to assess its potential for clinical use.
合成方法
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 3-methoxybenzaldehyde with 2-nitrobenzaldehyde to form 2-(3-methoxyphenyl)-1-nitroethene. This intermediate is then reduced using sodium dithionite to form 2-(3-methoxyphenyl)ethanamine, which is further reacted with 2-(chloroacetyl)isoquinoline to form 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide.
科学研究应用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Moreover, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-8-4-7-16(11-17)19-18(21)13-20-10-9-14-5-2-3-6-15(14)12-20/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJRMOGVNNTONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-hydroxy-3-methylbutyl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5459834.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5459845.png)
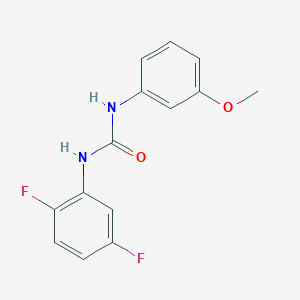
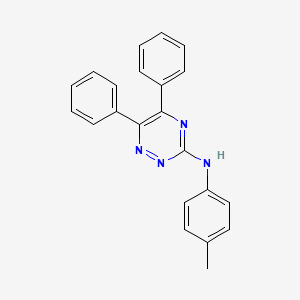
![2-(allylthio)-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5459858.png)
![2-{4-[(pyridin-3-ylmethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5459874.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-fluorophenyl)piperidine](/img/structure/B5459875.png)
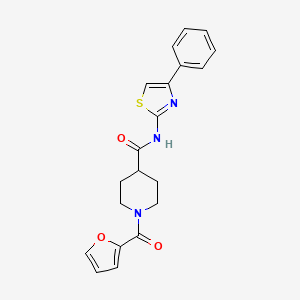
![N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5459877.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459883.png)
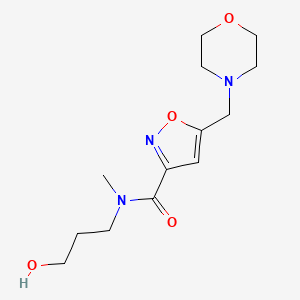
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5459903.png)
![N-(2,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5459923.png)